molecular formula C20H23BrN2O3S B14984941 N-(3-bromophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(3-bromophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B14984941
M. Wt: 451.4 g/mol
InChI Key: ZOPDGFRMVMWSKT-UHFFFAOYSA-N
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Description

N-(3-BROMOPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a bromophenyl group and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is added through a sulfonylation reaction, typically using methanesulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group or the sulfonyl group, leading to debromination or desulfonylation.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated or desulfonylated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-BROMOPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-BROMOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • N-(3-BROMOPHENYL)-1-[(3-ETHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

N-(3-BROMOPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the specific positioning of the bromophenyl and methanesulfonyl groups, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct biological activities and applications compared to similar compounds.

Properties

Molecular Formula

C20H23BrN2O3S

Molecular Weight

451.4 g/mol

IUPAC Name

N-(3-bromophenyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H23BrN2O3S/c1-15-4-2-5-16(12-15)14-27(25,26)23-10-8-17(9-11-23)20(24)22-19-7-3-6-18(21)13-19/h2-7,12-13,17H,8-11,14H2,1H3,(H,22,24)

InChI Key

ZOPDGFRMVMWSKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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